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Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the
AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB)
and p70 ribosomal S6 kinase (p70S6K).[1][2] Akt is a critical serine/threonine kinase
downstream of PI3K, playing a pivotal role in cellular processes such as cell growth,
proliferation, survival, and metabolism.[2][3] The dysregulation of the PI3K/Akt pathway is a
common feature in many human cancers. AT7867 inhibits all three isoforms of Akt (Aktl, Akt2,
and Akt3) and also demonstrates potent inhibition of p70S6K and Protein Kinase A (PKA).[1][4]
By blocking the kinase activity of Akt, AT7867 prevents the phosphorylation of downstream
substrates, including glycogen synthase kinase 3 beta (GSK3[3) and the pro-apoptotic
transcription factors of the FOXO family, leading to cell growth inhibition and apoptosis.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the
activity of AT7867, including a cell-free kinase assay, a cell viability assay, and a Western blot
analysis to measure the inhibition of Akt signaling in cells.

Data Presentation
In Vitro Kinase Inhibitory Activity of AT7867

AT7867 demonstrates potent inhibitory activity against Akt isoforms and other related kinases
in cell-free assays.
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Kinase Target IC50 (nM)
Aktl 32
Akt2 17
Akt3 47
p70S6K 85
PKA 20

Data sourced from Selleck Chemicals and MedchemExpress.[1][4]

Cellular Antiproliferative Activity of AT7867

AT7867 effectively inhibits the proliferation of various human cancer cell lines, with particular
potency in lines harboring PTEN mutations or PIK3CA mutations.

Cell Line Cancer Type IC50 (pM)
MES-SA Uterine Sarcoma 0.94
MCF-7 Breast Cancer 1.86
HCT116 Colon Cancer 1.76
MDA-MB-468 Breast Cancer 2.26

HT29 Colon Cancer 3.04
us7MG Glioblastoma 8.22

PC-3 Prostate Cancer 10.37
DuU145 Prostate Cancer 11.86

Data sourced from Selleck Chemicals.[1]

Signaling Pathway and Experimental Workflow
AT7867 Mechanism of Action
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The following diagram illustrates the signaling pathway inhibited by AT7867.
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Caption: AT7867 inhibits Akt and p70S6K, blocking downstream signaling for proliferation and

survival.

In Vitro Assay Workflow

The following diagram outlines the general workflow for evaluating AT7867 in vitro.
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Caption: A general workflow for the in vitro evaluation of AT7867.

Experimental Protocols

Cell-Free Kinase Assay (Radiometric Filter Binding
Format)

This protocol is a general guideline for determining the 1C50 of AT7867 against Akt and
p70S6K.

Materials:

Recombinant human Aktl, Akt2, Akt3, and p70S6K enzymes
o Appropriate kinase-specific peptide substrate

» Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM [-glycerol-phosphate, 25 mM
MgCl2, 5 mM EGTA, 2 mM EDTA)

e [y-33P]ATP
o AT7867 dihydrochloride dissolved in DMSO
» 96-well plates

¢ Filter mats

Scintillation counter

Procedure:

Prepare a serial dilution of AT7867 in DMSO. Further dilute in kinase assay buffer to the
desired final concentrations.

In a 96-well plate, add the kinase, peptide substrate, and AT7867 solution.

Initiate the reaction by adding [y-33P]ATP.

Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).
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o Stop the reaction by adding 3% phosphoric acid.
e Transfer the reaction mixture to a filter mat.

e Wash the filter mat multiple times with 75 mM phosphoric acid to remove unincorporated [y-
3P]ATP.

o Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

o Calculate the percentage of kinase activity inhibition for each AT7867 concentration relative
to the DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
AT7867 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of AT7867 on the viability of cancer cell lines.
Materials:

e Human cancer cell lines (e.g., MCF-7, U87TMG)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o AT7867 dihydrochloride dissolved in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
o 96-well cell culture plates
e Microplate reader

Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

Prepare a serial dilution of AT7867 in a complete culture medium.

Remove the existing medium from the wells and add 100 pL of the medium containing the
different concentrations of AT7867. Include a DMSO vehicle control.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Add 20 pL of MTT solution to each well and incubate for an additional 4 hours.

Carefully remove the medium and add 150 pL of solubilization buffer to each well to dissolve
the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment relative to the DMSO control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the
AT7867 concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol is for detecting the inhibition of Akt signaling by AT7867 in whole-cell lysates.

Materials:

Human cancer cell lines (e.g., UB7TMG)

Complete cell culture medium

AT7867 dihydrochloride dissolved in DMSO

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
BCA protein assay kit

Laemmli sample buffer
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SDS-PAGE gels
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

[e]

Rabbit anti-phospho-Akt (Ser473)

o

Rabbit anti-pan-Akt

[¢]

Rabbit anti-phospho-GSK3[ (Ser9)

[¢]

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

[e]

Mouse anti-p-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
ECL Western blotting substrate

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of AT7867 for 1-2 hours. Include a DMSO vehicle
control.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA
assay.

Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli
sample buffer and boiling.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

» Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Wash the membrane again with TBST.

e Apply the ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

o To analyze total protein levels and loading controls, the membrane can be stripped and re-
probed with other primary antibodies.

e Quantify the band intensities using densitometry software and normalize the phosphorylated
protein levels to the total protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10762439#at7867-dihydrochloride-in-vitro-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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